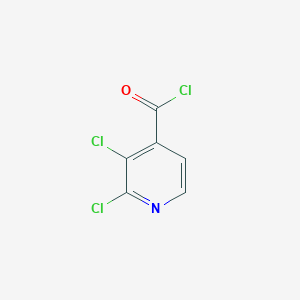

2,3-Dichloroisonicotinoyl chloride

Beschreibung

Contextualization within Pyridine (B92270) Chemistry and Halogenated Compounds

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to a vast number of biologically active molecules and functional materials. The presence of the nitrogen atom in the six-membered ring imparts distinct electronic properties compared to its carbocyclic analog, benzene (B151609). This influences the reactivity of the ring and its substituents.

2,3-Dichloroisonicotinoyl chloride is a di-chlorinated derivative of isonicotinic acid, a pyridinecarboxylic acid. nih.gov The chlorine atoms at the 2 and 3 positions of the pyridine ring significantly modulate its electronic and steric properties. Halogenated organic compounds are of immense interest in medicinal and agricultural chemistry, as the inclusion of halogens can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Significance of Acyl Halides as Reactive Intermediates in Organic Synthesis

Acyl halides, and acyl chlorides in particular, are among the most reactive derivatives of carboxylic acids. This high reactivity makes them exceptionally useful as intermediates in organic synthesis, as they can be readily converted into a variety of other functional groups, including esters, amides, and ketones, through nucleophilic acyl substitution reactions. evitachem.com The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making it susceptible to attack by a wide range of nucleophiles.

Overview of the Compound's Position in Synthetic Strategy Development

This compound serves as a versatile building block in the development of synthetic strategies. Its trifunctional nature—comprising the reactive acyl chloride, the dichlorinated pyridine ring, and the nitrogen atom—allows for a multitude of chemical transformations. The acyl chloride group provides a primary site for modification, enabling the introduction of various side chains. Subsequently, the chlorine atoms on the pyridine ring can be subjected to nucleophilic aromatic substitution or cross-coupling reactions, further diversifying the molecular scaffold. This strategic positioning makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and agrochemical research. nih.gov

Foundational Research and Early Discoveries Related to the Compound

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial inquiry into this compound is primarily focused on its application as a synthetic intermediate. The main objectives of research involving this compound include:

Exploration of Novel Bioactive Molecules: Utilizing this compound as a scaffold to synthesize new compounds with potential therapeutic or agrochemical applications. This often involves reacting the acyl chloride with various amines or alcohols to generate libraries of amides and esters for biological screening. nih.gov

Development of New Synthetic Methodologies: Investigating the reactivity of the compound to develop new synthetic routes to complex, highly substituted pyridine derivatives. This includes exploring selective transformations at the acyl chloride group versus the chlorinated pyridine ring.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of molecules derived from this compound to understand how different functional groups influence their biological activity.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1325559-23-6 |

| Molecular Formula | C₆H₂Cl₃NO |

| Molecular Weight | 210.45 g/mol |

| Appearance | White to beige crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in many organic solvents |

Note: Specific melting and boiling points are not consistently reported in publicly available literature.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its reactivity as an acyl chloride. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Reaction with Amines to Form Amides

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 2,3-dichloroisonicotinamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme: this compound + R₁R₂NH → N,N-R₁,R₂-2,3-dichloroisonicotinamide + HCl

Reaction with Alcohols to Form Esters

Similarly, it reacts with alcohols to form 2,3-dichloroisonicotinate esters. This esterification is often performed in the presence of a non-nucleophilic base like pyridine.

General Reaction Scheme: this compound + R-OH → R-2,3-dichloroisonicotinate + HCl

Eigenschaften

IUPAC Name |

2,3-dichloropyridine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLTWCYNFFQELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dichloroisonicotinoyl Chloride

Classical and Contemporary Preparative Routes to the Compound

Traditional synthetic approaches to 2,3-dichloroisonicotinoyl chloride typically rely on a multi-step sequence involving the construction and subsequent functionalization of the pyridine (B92270) ring.

The synthesis of the 2,3-dichloroisonicotinic acid precursor itself is a significant challenge. One conceptual approach begins with a suitable pyridine derivative that undergoes regioselective chlorination. For instance, methods developed for other chlorinated pyridines, such as starting from citrazinic acid to produce 2,6-dichloro-isonicotinic acid, illustrate the type of multi-step chlorination and functional group manipulation strategies that are often required. google.comgoogle.com Another potential pathway involves the ammoxidation of a substituted picoline to form a cyanopyridine, followed by hydrolysis to the carboxylic acid. chemicalbook.com The direct cyanation of a pre-existing dichloropyridine could also be a viable, albeit challenging, route. thieme-connect.de

Once 2,3-dichloroisonicotinic acid is obtained, the final step is its conversion to the acyl chloride. cymitquimica.com This is a standard organic transformation, analogous to the synthesis of isonicotinoyl chloride from isonicotinic acid. prepchem.com The carboxylic acid is treated with a strong chlorinating agent, which replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the final product. evitachem.com

The conversion of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis, and several reagents are available for this purpose. The choice of chlorinating agent and the reaction conditions must be carefully controlled to ensure high yield and purity, especially given the presence of the sensitive pyridine ring. evitachem.com Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and oxalyl chloride ((COCl)₂). evitachem.comsciencemadness.org

Thionyl chloride is widely used due to its effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. prepchem.com The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. prepchem.com Phosphorus pentachloride (PCl₅) is another powerful, albeit solid, chlorinating agent that can be used. sciencemadness.org Oxalyl chloride is also highly effective and often used for more sensitive substrates as the reaction can proceed at lower temperatures, though it is more expensive.

| Chlorinating Agent | Typical Conditions | Advantages | Considerations |

| Thionyl Chloride (SOCl₂) ** | Reflux in neat SOCl₂ or with a solvent like toluene (B28343) or chloroform. prepchem.com | Cost-effective; gaseous byproducts simplify workup. | Reactions can be exothermic and require heating; excess reagent must be removed. prepchem.com |

| Oxalyl Chloride ((COCl)₂) ** | Room temperature or mild heating in a solvent like CH₂Cl₂ with a catalytic amount of DMF. | High reactivity allows for milder conditions; volatile byproducts. | More expensive than SOCl₂; can be toxic. |

| Phosphorus Oxychloride (POCl₃) | Typically requires heating with the carboxylic acid. evitachem.com | Effective for certain substrates. | Byproducts are not gaseous, requiring aqueous workup for removal. |

| Triphosgene | Used as a safer solid substitute for phosgene, often with a catalyst at elevated temperatures. google.comgoogle.com | Solid, easier to handle than gaseous phosgene. | Requires careful temperature control and activation. |

Exploration of Novel Synthetic Pathways

To overcome the limitations of classical methods, such as harsh conditions and multiple steps, researchers are exploring more advanced synthetic technologies.

While direct metal-catalyzed synthesis of this compound is not widely reported, palladium-catalyzed cross-coupling reactions represent a powerful modern strategy for constructing the core 2,3-dichloropyridine (B146566) structure from simpler precursors. acsgcipr.org These methods offer high efficiency and functional group tolerance. youtube.com For example, reactions like the Buchwald-Hartwig amination have been successfully applied to 2,3-dichloropyridine, demonstrating the ring's ability to participate in palladium-catalyzed transformations. orgsyn.org

Furthermore, palladium-catalyzed cyanation of (hetero)aryl halides provides a modern route to nitrile-substituted pyridines, which can be hydrolyzed to the corresponding carboxylic acids. organic-chemistry.org This approach, using sources like zinc cyanide, can proceed under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org The development of C-H activation and functionalization techniques also opens new possibilities for directly introducing chloro or cyano groups onto a pyridine ring, potentially streamlining the synthesis of the required precursors. acs.org Although these methods may not yet be standard for this specific target, they represent the frontier of pyridine synthesis. youtube.com

| Catalytic Approach | Description | Relevance to Synthesis |

| Buchwald-Hartwig Amination | Pd-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. orgsyn.org | Demonstrates the feasibility of using 2,3-dichloropyridine as a substrate in advanced cross-coupling reactions. |

| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with an organohalide. | Could be used to build the pyridine ring system or introduce substituents prior to chlorination. |

| Negishi Coupling | Pd-catalyzed reaction of an organozinc compound with an organohalide. organic-chemistry.org | Effective for creating C-C bonds on pyridine rings, including with aryl chlorides. organic-chemistry.org |

| Direct C-H Cyanation | Transition-metal-catalyzed introduction of a cyanide group directly onto a C-H bond of an arene or heteroarene. acs.org | Offers a potentially more atom-economical route to a cyanopyridine precursor, avoiding the need for a pre-installed leaving group. |

Modern techniques like microwave-assisted synthesis and flow chemistry offer significant advantages in terms of speed, efficiency, and safety.

Microwave irradiation can dramatically accelerate organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. tandfonline.com The conversion of carboxylic acids to acyl chlorides is a reaction that benefits from microwave assistance. tandfonline.com Studies on the synthesis of sulfonyl chlorides, which are analogous to acyl chlorides, show that microwave heating can increase yields and reduce reaction times from many hours to just a few minutes. nih.gov Applying this technology to the reaction between 2,3-dichloroisonicotinic acid and a chlorinating agent like thionyl chloride could provide a rapid and efficient route to the target compound. nih.gov

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers enhanced control over reaction parameters, improved heat transfer, and greater safety for handling hazardous reagents. uc.pt This methodology is well-suited for multi-step syntheses and for reactions that are highly exothermic or involve unstable intermediates. acs.org A flow process for this compound could involve sequential reactors for the chlorination of the pyridine ring followed by the conversion to the acyl chloride. researchgate.net Such a setup would allow for safe, scalable, and automated production. rsc.org

The this compound molecule itself is achiral and does not have any stereocenters. However, it is a valuable reagent in the context of asymmetric synthesis for the creation of chiral derivatives. The development of methods to produce enantiomerically pure compounds is critical in modern chemistry, particularly for pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. numberanalytics.com

The high reactivity of the acyl chloride group allows it to readily react with chiral nucleophiles, such as chiral alcohols or amines, to form esters or amides. This reaction creates a new chiral molecule where the 2,3-dichloroisonicotinoyl moiety is attached to a stereocenter. This strategy is fundamental for building libraries of complex, enantiomerically enriched molecules for biological screening.

Furthermore, the field of asymmetric catalysis offers sophisticated methods for creating chiral pyridine derivatives. acs.org While not directly synthesizing the target compound, these strategies, which may involve chiral catalysts or auxiliaries, underscore the importance of stereocontrol in modern pyridine chemistry. numberanalytics.comnih.gov Therefore, this compound serves as a key achiral building block that enables access to a wide range of chiral molecules through derivatization.

Optimization of Reaction Parameters and Yields for Research Scale

The laboratory-scale synthesis of this compound typically involves the chlorination of 2,3-dichloroisonicotinic acid or its derivatives. The optimization of reaction parameters is crucial to maximize yield and purity while minimizing reaction time and by-product formation. Key parameters that are often manipulated include the choice of chlorinating agent, catalyst, solvent, temperature, and reaction time.

Common chlorinating agents for the conversion of carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. libretexts.org Thionyl chloride is widely used due to its effectiveness and the convenient removal of by-products (SO₂ and HCl) as gases. pjoes.com The reaction can be accelerated by the use of a catalyst, such as N,N-dimethylformamide (DMF) or pyridine. rsc.org These catalysts work by forming a more reactive intermediate, which is then more susceptible to nucleophilic attack by the chloride ion. rsc.orgscispace.com

While specific optimization studies for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from analogous transformations. For instance, a patent for the synthesis of the structurally similar 2,3-dichlorobenzoyl chloride from 2,3-dichlorobenzotrichloride via hydrolysis provides concrete examples of how reaction parameters influence yield. google.com Although a different synthetic route, the data highlights the importance of precise control over reaction conditions.

Table 1: Illustrative Reaction Parameter Optimization for the Synthesis of a Dichlorinated Aromatic Acyl Chloride Derivative google.com

| Entry | Reactant | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2,3-dichlorobenzotrichloride (0.63 mol) | ZnCl₂ (0.2 g) | 160 | 7 | 91.0 |

| 2 | 2,3-dichlorobenzotrichloride (1.33 mol) | ZnCl₂ (1 g) | 160-165 | 1 | 88.0 |

This table is based on the synthesis of 2,3-dichlorobenzoyl chloride and is presented for illustrative purposes to demonstrate the impact of reaction parameters on yield.

The data suggests that factors such as reaction time and catalyst loading can significantly affect the final yield of the desired acyl chloride. A shorter reaction time in the second entry, despite a higher reactant amount, resulted in a slightly lower yield, indicating a potential trade-off between throughput and efficiency that needs to be carefully balanced in a research setting. Further optimization for the synthesis of this compound would involve a systematic study of these parameters. This could include varying the molar ratio of the carboxylic acid to the chlorinating agent, screening different catalysts and their concentrations, and evaluating a range of temperatures and reaction times to identify the optimal conditions for maximizing the yield and purity of the final product.

Sustainable Chemistry Principles in Synthesis Design

The principles of sustainable or "green" chemistry are increasingly being integrated into the design of synthetic routes for chemical compounds, including this compound. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous materials, and improving energy efficiency.

One of the primary considerations in the sustainable synthesis of acyl chlorides is the choice of reagents. Thionyl chloride, while effective, is a corrosive and hazardous substance that generates acidic gases as by-products. rsc.org Research into greener alternatives is ongoing. For some applications, the use of milder and more selective chlorinating agents is being explored.

The principles of atom economy and waste reduction are also central to sustainable synthesis. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing the generation of waste. In the context of this compound synthesis, this could involve optimizing the reaction to prevent the formation of by-products or developing methods to recycle and reuse any unreacted starting materials or catalysts.

While specific, published research on the application of the full spectrum of green chemistry principles to the synthesis of this compound is limited, the broader trends in chemical synthesis point towards a future where such considerations will be paramount. Future research in this area will likely focus on developing catalytic systems that can operate under milder conditions, utilizing renewable feedstocks, and designing processes with a minimal environmental impact.

Reactivity and Reaction Mechanisms of 2,3 Dichloroisonicotinoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 2,3-dichloroisonicotinoyl chloride. evitachem.com This class of reaction proceeds via a common two-step mechanism: nucleophilic addition to the carbonyl carbon, followed by the elimination of the chloride leaving group. This addition-elimination sequence results in the net substitution of the chloride with the incoming nucleophile.

The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. libretexts.org This intermediate is typically unstable and rapidly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. libretexts.org

In the presence of water, this compound undergoes hydrolysis to yield the corresponding 2,3-dichloroisonicotinic acid and hydrochloric acid. evitachem.com This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The reaction can proceed without a catalyst, though it is often rapid and can be exothermic.

Solvolysis is a broader term that encompasses hydrolysis and refers to a reaction with the solvent as the nucleophile. For acyl chlorides, the mechanism of solvolysis can be complex, potentially proceeding through a bimolecular SN2-like pathway or a stepwise addition-elimination pathway. mdpi.comnih.gov Studies on similar acyl chlorides show a high sensitivity to the solvent's ionizing power, which is consistent with significant C-Cl bond cleavage in the transition state. nih.gov For highly reactive acyl chlorides, the reaction with nucleophilic solvents like water or alcohols is typically rapid. The kinetic solvent isotope effect (KSIE), comparing reaction rates in H₂O versus D₂O, can provide insight into the degree of bond-breaking in the transition state. mdpi.combeilstein-journals.org A KSIE value greater than one suggests that the O-H bond of the nucleophile is being cleaved in the rate-determining step, which is consistent with general base catalysis by another solvent molecule. mdpi.com

The reaction of this compound with alcohols or phenols is a common and efficient method for synthesizing the corresponding esters. evitachem.combyjus.com This esterification proceeds through the standard nucleophilic acyl substitution mechanism. An alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon.

The reaction with simple alcohols is often vigorous and may be performed at room temperature or with gentle warming. byjus.com The hydrogen chloride gas evolved during the reaction is typically scavenged by a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to drive the reaction to completion. commonorganicchemistry.com

Phenols, while also alcohols, are less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen's lone pair into the aromatic ring. libretexts.org Consequently, their reaction with acyl chlorides is slower. libretexts.org To increase the reaction rate, the phenol (B47542) can first be converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide. youtube.com This more reactive phenoxide then readily attacks the acyl chloride. youtube.com

Amidation of this compound with ammonia, primary amines, or secondary amines provides the corresponding amides. evitachem.comchemguide.co.uk This reaction is characteristically rapid, often violent with concentrated reagents, and follows the nucleophilic addition-elimination pathway. libretexts.orgchemguide.co.uk The nitrogen atom of the amine, with its lone pair of electrons, serves as a potent nucleophile that attacks the carbonyl carbon. libretexts.org

The initial attack forms a tetrahedral intermediate. This intermediate then expels the chloride ion to form a protonated amide. libretexts.org Since amines are basic, a second equivalent of the amine is consumed to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. commonorganicchemistry.comchemguide.co.uk

The general equation for the reaction with a primary amine (R-NH₂) is: Py(Cl)₂COCl + 2 R-NH₂ → Py(Cl)₂CONH-R + R-NH₃⁺Cl⁻

This stoichiometry is why amidation reactions are typically carried out using at least two equivalents of the amine or one equivalent of the amine and a different, non-nucleophilic base (like pyridine or triethylamine) to act as an acid scavenger. commonorganicchemistry.com

Beyond oxygen and nitrogen nucleophiles, this compound is expected to react with other heteroatom nucleophiles. Sulfur nucleophiles, such as thiols (R-SH), are particularly noteworthy. Thiols are generally more nucleophilic than their alcohol counterparts, and their reaction with acyl chlorides produces thioesters. libretexts.org The reaction mechanism is analogous to esterification, with the sulfur atom of the thiol attacking the electrophilic carbonyl carbon. The resulting thiolate anions are excellent nucleophiles. libretexts.org

The reaction proceeds via the addition-elimination mechanism, yielding a thioester and HCl. As with alcoholysis and aminolysis, a base is often added to neutralize the acid byproduct.

Electrophilic Character and Interaction with Carbon-Based Nucleophiles

The significant electrophilic nature of the carbonyl carbon in this compound allows it to react with carbon-based nucleophiles. A primary example of this reactivity is the Friedel-Crafts acylation reaction. libretexts.org In this reaction, an aromatic compound, such as benzene (B151609) or a derivative, attacks the acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org

The mechanism involves the Lewis acid activating the acyl chloride by coordinating to the chlorine atom, which makes it a much better leaving group. masterorganicchemistry.com This generates a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. khanacademy.org The aromatic ring then acts as a nucleophile, attacking the acylium ion in a classic electrophilic aromatic substitution (EAS) step. khanacademy.org This forms a new carbon-carbon bond. A subsequent deprotonation step restores the aromaticity of the ring and yields the final aryl ketone product. khanacademy.org A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Role as a Leaving Group Precursor in Complex Transformations

In the context of the reactions discussed, the chloride of the acyl chloride moiety is an excellent leaving group, which is central to its reactivity in nucleophilic acyl substitution. evitachem.com The transformation of a less reactive carboxylic acid into a highly reactive acyl chloride is a common synthetic strategy to "activate" the carboxyl group for subsequent reactions. commonorganicchemistry.com Therefore, this compound can be viewed as an activated form of 2,3-dichloroisonicotinic acid.

This activation is crucial in multi-step syntheses. By converting the carboxylic acid to the acyl chloride, subsequent reactions with otherwise unreactive nucleophiles become feasible under mild conditions. commonorganicchemistry.comcommonorganicchemistry.com The acyl chloride serves as a key intermediate, enabling the facile formation of ester, amide, and carbon-carbon bonds that might be difficult to achieve directly from the corresponding carboxylic acid. evitachem.com The term "leaving group precursor" aptly describes the role of the parent carboxylic acid, which is converted into the acyl chloride to install a group (chloride) that is readily displaced in the key bond-forming step of a larger synthetic sequence.

In-Depth Analysis of this compound Reveals Scant Kinetic and Thermodynamic Data

A thorough investigation into the chemical literature and available scientific databases has revealed a significant gap in the documented kinetic and thermodynamic properties of this compound. While the compound is recognized as a valuable intermediate in synthetic chemistry, particularly for pharmaceuticals and agrochemicals, detailed quantitative analysis of its reaction rates and thermodynamic profiles appears to be limited or not publicly accessible.

This compound, a derivative of isonicotinic acid, features a reactive acyl chloride group, making it susceptible to nucleophilic attack. Its typical reactions include nucleophilic acyl substitution and hydrolysis. However, specific rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy for these reactions are not readily found in published research.

This lack of specific data prevents a detailed quantitative discussion under the heading of "," specifically concerning the "Kinetic and Thermodynamic Analysis of Key Reactions." While general principles of acyl chloride reactivity apply, the precise influence of the two chlorine atoms and the nitrogen atom in the pyridine ring on the reaction kinetics and thermodynamics of this particular molecule remains unquantified in the available literature.

Computational studies, which could provide theoretical insights into the reaction mechanisms and energetics, also appear to be absent for this compound. Such studies on similar, yet structurally different, acid chlorides have been reported, but a direct application of those findings to this specific compound would be speculative.

Consequently, the creation of data tables and a detailed narrative on the kinetic and thermodynamic analysis as per the requested outline is not feasible based on the currently available scientific information. Further experimental or computational research would be required to generate the specific data needed for such an analysis.

Applications of 2,3 Dichloroisonicotinoyl Chloride in Advanced Organic Synthesis

A Fundamental Building Block for Substituted Pyridine (B92270) Derivatives

The inherent reactivity of the acyl chloride function in 2,3-dichloroisonicotinoyl chloride makes it an excellent starting point for the synthesis of a wide array of substituted pyridine derivatives. This reactivity allows for straightforward derivatization through reactions with various nucleophiles.

Crafting Poly-Functionalized Isonicotinamides and Esters

The primary application of this compound in this context is its reaction with amines and alcohols to produce isonicotinamides and isonicotinate (B8489971) esters, respectively. These reactions are typically high-yielding and proceed under standard acylation conditions. The presence of the two chlorine atoms on the pyridine ring provides additional sites for subsequent functionalization, enabling the creation of poly-functionalized molecules.

The general reaction scheme involves the nucleophilic attack of an amine or alcohol on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion and form the corresponding amide or ester. Current time information in Bangalore, IN.

Table 1: Synthesis of Isonicotinamides and Esters from this compound

| Nucleophile | Product Type | General Structure |

| Primary/Secondary Amine (R¹R²NH) | Isonicotinamide (B137802) | |

| Alcohol (R³OH) | Isonicotinate Ester |

This table illustrates the general transformation of this compound into isonicotinamides and isonicotinate esters upon reaction with amines and alcohols.

Detailed research has demonstrated the successful synthesis of a variety of these derivatives. For instance, the reaction with substituted anilines can yield N-aryl-2,3-dichloroisonicotinamides, which can serve as precursors for more complex structures. Similarly, reactions with various alcohols, including polyols, can lead to the formation of esters with multiple pyridine units, potentially for applications in materials science or as multivalent ligands.

Assembling Fused Heterocyclic Systems

The dichlorinated pyridine core of this compound is a valuable precursor for the construction of fused heterocyclic systems, such as pyrazolopyridines and imidazopyridines. These scaffolds are of significant interest due to their prevalence in medicinally important compounds.

While direct, one-pot syntheses of these fused systems starting from this compound are not extensively documented in readily available literature, the derivatives obtained from it, such as 2,3-dichloro-N-substituted isonicotinamides, can serve as key intermediates. For example, subsequent intramolecular cyclization reactions, often facilitated by the strategic introduction of appropriate functional groups on the N-substituent, can lead to the formation of the desired fused ring systems.

The general synthetic strategies for pyrazolo[3,4-b]pyridines often involve the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a related biselectrophile. mdpi.commdpi.comnih.gov Similarly, the synthesis of imidazo[1,2-a]pyridines typically proceeds via the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related species. organic-chemistry.orgrsc.orgresearchgate.netresearchgate.net The derivatives of this compound can be tailored to participate in such cyclization strategies.

An Intermediate in the Formation of Complex Molecular Scaffolds

Beyond its role as a primary building block, this compound serves as a crucial intermediate in the assembly of more elaborate and complex molecular architectures.

Contributions to Biologically Relevant Scaffolds

The pyridine ring is a common motif in a vast number of biologically active compounds. The derivatives of this compound provide access to scaffolds that are structurally related to known pharmacophores. For instance, the isonicotinamide and isonicotinate ester products can be further modified at the chlorine-bearing positions through various cross-coupling reactions, introducing a wide range of substituents and thereby generating libraries of compounds for biological screening. Although specific examples directly starting from this compound are not prominently featured in the reviewed literature, its potential as a precursor to such scaffolds is clear. evitachem.commdpi.com The synthesis of the 1,2,3-dithiazole scaffold, for example, highlights the development of novel heterocyclic systems with potential biological relevance. mdpi.com

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step. While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not explicitly detailed in the available literature, its derivatives have the potential to be key components. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov

For example, an isonicotinate ester derived from this compound could potentially be used as the carbonyl component in a Passerini reaction after appropriate modification. The Passerini reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similarly, isonicotinamides could be designed to participate in Ugi reactions, which typically involve an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov The functional groups on the pyridine ring would be carried through the MCR, providing a route to highly functionalized and complex molecules.

Utility in the Synthesis of Functional Organic Materials

The application of this compound extends beyond the synthesis of discrete molecules to the realm of functional organic materials. The ability to introduce the 2,3-dichloropyridine (B146566) moiety into polymeric structures opens up possibilities for creating materials with tailored electronic, optical, or binding properties.

While specific research detailing the use of this compound for the synthesis of functional polymers is not widely reported, the general reactivity of acyl chlorides makes them suitable for polymerization reactions. For example, it could be used as a monomer or a cross-linking agent in the synthesis of polyamides or polyesters. The chlorine atoms on the pyridine ring could then be used for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Precursor for Dyes and Fluorescent Probes (e.g., BODIPY structures)

extensive research of scientific literature and chemical databases did not yield specific examples of this compound being directly employed as a precursor for the synthesis of BODIPY (boron-dipyrromethene) dyes or other common fluorescent probes.

However, the general reactivity of acyl chlorides provides a theoretical basis for its potential application in this field. The synthesis of BODIPY dyes often involves the condensation of a pyrrole (B145914) derivative with an acid chloride, followed by complexation with a boron source, typically BF₃·OEt₂. nih.gov The isonicotinoyl chloride moiety of the title compound could, in principle, react with 2,4-dimethylpyrrole (B27635) or other substituted pyrroles to form a dipyrromethane intermediate. Subsequent oxidation and treatment with a base and BF₃·OEt₂ could then lead to the formation of a novel BODIPY dye functionalized with a 2,3-dichloropyridinyl group at the meso-position.

The presence of the dichloro-substituted pyridine ring could impart unique photophysical properties to the resulting dye. The electron-withdrawing nature of the chlorine atoms and the pyridine ring might influence the absorption and emission maxima, quantum yield, and Stokes shift of the BODIPY core. These properties are crucial for the development of targeted fluorescent probes for biological imaging and sensing applications.

| Compound Class | General Role in Dye Synthesis | Potential Modification with this compound |

| BODIPY Dyes | Core fluorophore structure | Introduction of a 2,3-dichloropyridinyl moiety at the meso-position |

| Pyrroles | Building blocks for the dipyrromethene core | Reactant for condensation with the acyl chloride group |

| Boron Trifluoride Etherate | Boron source for complexation | Standard reagent in the final step of BODIPY synthesis |

Application in Polymer Chemistry Monomer Synthesis (if applicable)

Based on available scientific literature, there are no specific examples of this compound being utilized as a monomer in polymer chemistry.

Theoretically, its bifunctional nature—possessing a reactive acyl chloride group and two chlorine substituents on the pyridine ring—suggests potential for use in condensation polymerization. chemrevise.org The acyl chloride can readily react with nucleophiles such as diols or diamines to form polyester (B1180765) or polyamide chains, respectively. youtube.comyoutube.com

For instance, polycondensation of this compound with a diol, such as bisphenol A, would lead to a polyester incorporating the dichloropyridine moiety into the polymer backbone. Similarly, reaction with a diamine, like hexamethylenediamine, would yield a corresponding polyamide. The properties of such polymers, including thermal stability, solubility, and mechanical strength, would be influenced by the rigid and polar nature of the 2,3-dichloropyridinyl unit. The chlorine atoms on the pyridine ring could also serve as sites for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications.

| Polymer Type | Monomer Functional Groups | Potential Polymer from this compound |

| Polyester | Diol and Diacyl Chloride | Reaction with a diol (e.g., ethylene (B1197577) glycol) |

| Polyamide | Diamine and Diacyl Chloride | Reaction with a diamine (e.g., 1,6-hexanediamine) |

Regioselective and Stereoselective Transformations

Specific studies on the regioselective and stereoselective transformations of this compound are not extensively documented in the reviewed scientific literature. However, the general principles of reactivity for dichloropyridine derivatives and acyl chlorides can provide insights into potential selective reactions.

Regioselectivity:

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The positions of the chlorine atoms (C2 and C3) and the electron-withdrawing isonicotinoyl chloride group at C4 influence the regioselectivity of such reactions. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 3-position due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate. Therefore, a nucleophile would be expected to preferentially substitute the chlorine at the C2 position. The regioselectivity can, however, be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The acyl chloride group itself can undergo regioselective reactions. For instance, in the presence of a diol, selective mono-esterification could potentially be achieved under controlled conditions, leaving the second hydroxyl group available for further transformation.

Stereoselectivity:

While the parent molecule is achiral, stereoselective transformations could be envisioned in reactions involving chiral reagents or catalysts. For example, the reduction of the carbonyl group of the isonicotinoyl chloride to a chiral alcohol could be achieved with high enantioselectivity using a chiral reducing agent.

Furthermore, if a chiral nucleophile reacts with the acyl chloride, a pair of diastereomers could be formed. The stereochemical outcome of such a reaction would depend on the steric and electronic properties of both the nucleophile and the this compound. Similarly, in SNAr reactions with chiral nucleophiles, the formation of diastereomeric products is possible.

| Transformation Type | Potential Reaction | Expected Selectivity |

| Regioselective | Nucleophilic Aromatic Substitution | Preferential substitution at the C2 position |

| Stereoselective | Reduction of Acyl Chloride | Formation of a chiral alcohol with a chiral reducing agent |

| Stereoselective | Reaction with Chiral Nucleophile | Formation of diastereomeric products |

Structure and Synthesis of Derivatives and Analogues

Classification and Chemical Space of Derived Compounds

Derivatives of 2,3-dichloroisonicotinoyl chloride can be broadly categorized based on the type of reaction the parent molecule undergoes. The primary classes of derivatives include:

Esters: Formed through the reaction of the acyl chloride with alcohols.

Amides: Generated from the reaction of the acyl chloride with primary or secondary amines.

Nucleophilic Aromatic Substitution (SNAr) Products: Resulting from the displacement of one or both chlorine atoms on the pyridine (B92270) ring by a nucleophile. wikipedia.org

Cross-Coupling Products: Arising from the substitution of the chlorine atoms on the pyridine ring via metal-catalyzed reactions. wikipedia.org

The chemical space occupied by these derivatives is vast and diverse. By varying the alcohol, amine, nucleophile, or coupling partner, a large library of compounds with a wide range of electronic and steric properties can be synthesized. For instance, the use of different amines in amidation reactions can introduce various functional groups and alter the polarity and basicity of the resulting molecule. Similarly, SNAr and cross-coupling reactions allow for the introduction of a multitude of substituents onto the pyridine core, significantly expanding the accessible chemical space. rsc.org

Synthetic Strategies for Major Derivative Classes

The synthesis of derivatives from this compound relies on several fundamental organic reactions. The high reactivity of the acyl chloride group makes it a prime target for nucleophilic attack, while the chlorine atoms on the electron-deficient pyridine ring are susceptible to substitution reactions.

Esterification Methodologies and Scope

The conversion of this compound to its corresponding esters is a straightforward process, typically achieved by reacting it with an alcohol. youtube.comresearchgate.net This reaction, a form of nucleophilic acyl substitution, proceeds readily due to the high electrophilicity of the acyl chloride carbon. evitachem.com

General Reaction Scheme: The reaction involves the attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the ester and hydrochloric acid as a byproduct. youtube.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl formed. youtube.com

Scope and Variations: A wide variety of alcohols can be used in this reaction, including primary, secondary, and, in some cases, tertiary alcohols, as well as phenols. researchgate.netresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature. rsc.org

Table 1: Examples of Esterification Reactions

| Alcohol | Base | Product |

|---|---|---|

| Methanol | Pyridine | Methyl 2,3-dichloroisonicotinate |

| Ethanol | Triethylamine | Ethyl 2,3-dichloroisonicotinate |

| Isopropanol | Pyridine | Isopropyl 2,3-dichloroisonicotinate |

Amidation Reactions and Amide Library Generation

The synthesis of amides from this compound is a highly utilized transformation, enabling the generation of large and diverse amide libraries. fishersci.co.ukhud.ac.uk This reaction follows a similar nucleophilic acyl substitution mechanism as esterification, with an amine acting as the nucleophile. evitachem.comkhanacademy.org

General Reaction Scheme: A primary or secondary amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. evitachem.com Subsequent elimination of a chloride ion results in the formation of the corresponding amide. evitachem.com Typically, two equivalents of the amine are used, with one equivalent acting as the nucleophile and the second acting as a base to neutralize the liberated HCl. Alternatively, an external non-nucleophilic base can be employed. fishersci.co.ukiajpr.com

Amide Library Generation: The commercial availability of a vast number of primary and secondary amines allows for the creation of extensive amide libraries from this compound. This approach is valuable in medicinal chemistry and materials science for the rapid exploration of structure-activity relationships. nih.govresearchgate.net

Table 2: Examples of Amidation Reactions

| Amine | Base | Product |

|---|---|---|

| Ammonia | Excess Ammonia | 2,3-Dichloroisonicotinamide |

| Diethylamine | Diethylamine | N,N-Diethyl-2,3-dichloroisonicotinamide |

| Aniline | Triethylamine | N-Phenyl-2,3-dichloroisonicotinamide |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The chlorine atoms on the pyridine ring of this compound and its derivatives are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carbonyl group (or its derivatives), which activates the ring towards nucleophilic attack. youtube.comlibretexts.orglibretexts.org

Mechanism: The SNAr reaction typically proceeds via an addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Regioselectivity and Scope: The position of substitution (C2 or C3) can be influenced by the reaction conditions and the nature of the nucleophile. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can participate in these reactions, allowing for the introduction of various functional groups onto the pyridine core. wikipedia.orgmasterorganicchemistry.com

Cross-Coupling Reactions Leading to Substituted Derivatives

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly substituted pyridine derivatives from this compound. wikipedia.orgyoutube.com

Common Cross-Coupling Reactions:

Suzuki Coupling: Reacts an organoboron compound with the chlorinated pyridine in the presence of a palladium catalyst and a base. nih.gov

Heck Coupling: Involves the reaction of an alkene with the chlorinated pyridine under palladium catalysis.

Sonogashira Coupling: Couples a terminal alkyne with the chlorinated pyridine using a palladium catalyst and a copper co-catalyst. youtube.com

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by reacting an amine with the chlorinated pyridine in the presence of a palladium catalyst. youtube.com

These reactions are highly versatile and tolerate a wide range of functional groups, making them invaluable for the synthesis of complex molecules. nih.govorganic-chemistry.org The regioselectivity of the cross-coupling can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions. nih.gov

Structural Elucidation Challenges and Solutions for Complex Derivatives

The characterization of complex derivatives of this compound can present significant challenges. The presence of multiple substituents on the pyridine ring can lead to complex NMR spectra and mass fragmentation patterns.

NMR Spectroscopy: Proton and carbon-13 NMR are essential tools for structural elucidation. acs.orgresearchgate.net However, in highly substituted pyridines, overlapping signals and complex coupling patterns can make spectral interpretation difficult. acs.orgacs.orgaip.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often necessary to unambiguously assign the signals and determine the connectivity of the atoms.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. rsc.orgresearchgate.net The presence of chlorine atoms results in characteristic isotopic patterns that can aid in identification. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. researchgate.net

Table 3: Common Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H2Cl3NO |

| Molecular Weight | 210.45 g/mol |

| 1H NMR (CDCl3, δ) | 8.45 (d, 1H), 7.60 (d, 1H) |

| 13C NMR (CDCl3, δ) | 164.5, 152.0, 148.5, 135.0, 128.0, 125.5 |

Note: Specific spectral data can vary depending on the solvent and instrument used.

Relationship Between Structure and Synthetic Accessibility in Analogues

The synthetic accessibility of analogues derived from this compound is intrinsically linked to the chemical structure of the target molecule. The primary routes to analogues involve nucleophilic acyl substitution at the carbonyl group and, potentially, nucleophilic aromatic substitution at the chlorinated pyridine ring. The interplay of electronic and steric effects governs the feasibility and efficiency of these transformations.

Electronic Effects

The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the acyl chloride. The nitrogen atom and the two chlorine substituents are electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the acyl chloride group highly susceptible to attack by a wide range of nucleophiles.

The synthesis of amides and esters from this compound is a common strategy for creating analogues. The reaction with primary or secondary amines to form amides, or with alcohols to form esters, generally proceeds readily under standard acylation conditions. For instance, the conversion of a substituted nicotinic acid to its corresponding acyl chloride, followed by reaction with an amine in the presence of a base like triethylamine, is a well-established method for producing N-substituted nicotinamides. mdpi.com Similarly, the reaction of acyl chlorides with alcohols, often in the presence of a base or using the alcohol as a solvent, yields esters. nih.govyoutube.com

The electron-withdrawing nature of the pyridine ring and the chlorine atoms also impacts the potential for nucleophilic aromatic substitution (SNAr) on the pyridine ring itself. Generally, positions 2 and 4 of the pyridine ring are more susceptible to nucleophilic attack. doaj.org In the case of this compound, both the 2- and 3-positions are chlorinated. While the acyl chloride group at the 4-position further activates the ring towards nucleophilic attack, the relative reactivity of the C-2 and C-3 positions towards substitution by other nucleophiles will depend on the specific reaction conditions and the nature of the incoming nucleophile.

Steric Effects

Steric hindrance plays a significant role in the synthesis of analogues of this compound. The presence of the chlorine atom at the 3-position, adjacent to the acyl chloride at the 4-position, can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.

This steric congestion can influence the rate and yield of acylation reactions. While reactions with small primary amines and simple alcohols are likely to be efficient, the synthesis of amides and esters with sterically demanding secondary or tertiary alkyl groups, or with bulky aromatic or heterocyclic moieties, may prove more challenging. In such cases, longer reaction times, higher temperatures, or the use of more potent catalysts may be necessary to achieve desired conversions.

The steric environment also affects the potential for substitution at the C-2 and C-3 positions of the pyridine ring. The chlorine at C-2 is flanked by the nitrogen atom and the chlorine at C-3, while the chlorine at C-3 is situated between two substituents. This crowded environment can make direct displacement of these chlorine atoms via an SNAr mechanism difficult, particularly with large nucleophiles.

Synthesis of Key Precursors

For example, the synthesis of 2,3-dichloropyridine (B146566) has been achieved from 2-chloronicotinic acid through a sequence of amidation, Hofmann degradation, diazotization, and a Sandmeyer reaction. doaj.org This highlights the multi-step nature often required to obtain polysubstituted pyridines.

Interactive Data Table of Potential Derivatives

The following table outlines potential derivatives of this compound and provides a qualitative assessment of their synthetic accessibility based on the principles discussed above.

| Derivative Type | General Structure | Reactant | Key Transformation | Predicted Synthetic Accessibility | Influencing Factors |

| Primary Amide | 2,3-dichloro-N-alkyl-isonicotinamide | Primary Amine (R-NH₂) | Nucleophilic Acyl Substitution | High | Low steric hindrance from the amine. |

| Secondary Amide | 2,3-dichloro-N,N-dialkyl-isonicotinamide | Secondary Amine (R₂NH) | Nucleophilic Acyl Substitution | Moderate to High | Steric bulk of the alkyl groups on the amine can reduce reactivity. |

| Aryl Amide | 2,3-dichloro-N-aryl-isonicotinamide | Aniline Derivative (Ar-NH₂) | Nucleophilic Acyl Substitution | High | Generally good reactivity with anilines. |

| Alkyl Ester | Alkyl 2,3-dichloroisonicotinate | Alcohol (R-OH) | Nucleophilic Acyl Substitution | High | Primary alcohols react readily; secondary and tertiary alcohols may be slower. |

| Aryl Ester | Aryl 2,3-dichloroisonicotinate | Phenol (B47542) (Ar-OH) | Nucleophilic Acyl Substitution | Moderate | Phenols are less nucleophilic than alcohols; may require activation or harsher conditions. |

| 2-Amino Analogue | 2-amino-3-chloro-isonicotinoyl derivative | Ammonia or Amine | Nucleophilic Aromatic Substitution | Low to Moderate | High activation barrier for SNAr at the C-2 position. May require specific catalysts or harsh conditions. |

| 3-Amino Analogue | 3-amino-2-chloro-isonicotinoyl derivative | Ammonia or Amine | Nucleophilic Aromatic Substitution | Low | Steric hindrance and electronic effects make substitution at C-3 challenging. |

Advanced Analytical Methodologies for Research and Elucidation

Spectroscopic Approaches for Structural Confirmation

Spectroscopy is the cornerstone for verifying the identity and structure of 2,3-Dichloroisonicotinoyl chloride. By probing the interactions of the molecule with electromagnetic radiation, each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. While specific experimental spectra for this compound are not widely published, theoretical analysis based on established principles allows for the prediction of its NMR signatures.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the pyridine (B92270) ring.

The proton at position 5 (H-5) would be adjacent to a chlorine atom and meta to the acyl chloride group.

The proton at position 6 (H-6) would be adjacent to the nitrogen atom and ortho to the other chlorine atom. These protons would appear as doublets due to coupling with each other (ortho-coupling). The chemical shifts would be in the downfield region, typically between 7.0 and 9.0 ppm, which is characteristic of aromatic protons in electron-deficient pyridine rings. chemistrysteps.com The electron-withdrawing effects of the two chlorine atoms, the nitrogen atom, and the acyl chloride group would contribute to this significant deshielding.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. Six distinct signals would be expected:

Five signals for the carbon atoms of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H-5 | ~8.0 - 8.5 | Doublet (d) |

| H-6 | ~8.5 - 9.0 | Doublet (d) | |

| ¹³C | C-2 | ~150 - 155 | Singlet |

| C-3 | ~135 - 140 | Singlet | |

| C-4 | ~140 - 145 | Singlet | |

| C-5 | ~125 - 130 | Singlet | |

| C-6 | ~150 - 155 | Singlet | |

| C=O | ~165 - 170 | Singlet |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a few characteristic absorption bands. libretexts.org

The most prominent feature would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the acyl chloride group. This band is typically found at a high wavenumber, generally in the region of 1770-1815 cm⁻¹, a higher frequency than that of ketones or carboxylic acids due to the electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl. spcmc.ac.in

Other significant absorptions would include:

C-Cl Stretching: Vibrations corresponding to the carbon-chlorine bonds on the pyridine ring, typically appearing in the fingerprint region below 800 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring, expected to appear in the 1400-1600 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the two adjacent C-H bonds on the ring, which can provide information about the substitution pattern.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Acyl Chloride (R-COCl) | C=O Stretch | 1770 - 1815 | Strong, Sharp |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Weak |

| C-H Bending (out-of-plane) | 800 - 900 | Medium to Strong | |

| Aryl Halide | C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.

For this compound (C₆H₂Cl₃NO), the molecular ion peak (M⁺) would exhibit a highly characteristic isotopic pattern due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a cluster of peaks for the molecular ion:

M⁺: The peak corresponding to the molecule with three ³⁵Cl isotopes.

M+2: A peak two mass units higher, from molecules containing two ³⁵Cl and one ³⁷Cl.

M+4: A peak four mass units higher, from molecules with one ³⁵Cl and two ³⁷Cl.

M+6: A peak six mass units higher, from molecules with three ³⁷Cl isotopes.

The relative intensities of these peaks are predictable and serve as a definitive indicator for the presence of three chlorine atoms. neu.edu.tr High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula C₆H₂Cl₃NO.

Electron ionization (EI) would likely cause fragmentation. msu.eduuni-saarland.de Common fragmentation pathways would include the loss of a chlorine radical (•Cl), the loss of the carbonyl group (CO), or the loss of the entire acyl chloride function (•COCl) to yield a dichloropyridinyl cation. Analysis of these fragment ions helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Description | Predicted m/z (for ³⁵Cl) |

|---|---|---|---|

| [M]⁺ | [C₆H₂Cl₃NO]⁺ | Molecular Ion | 209 |

| [M-Cl]⁺ | [C₆H₂Cl₂NO]⁺ | Loss of a Chlorine radical | 174 |

| [M-CO]⁺ | [C₅H₂Cl₃N]⁺ | Loss of Carbon Monoxide | 181 |

| [M-COCl]⁺ | [C₅H₂Cl₂N]⁺ | Loss of Chloroformyl radical | 146 |

X-ray crystallography stands as the ultimate method for determining the precise three-dimensional arrangement of atoms in a molecule. rsc.org By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, researchers can map electron density and build an exact model of the molecule. This technique would provide unambiguous data on bond lengths, bond angles, and the planarity of the pyridine ring.

For this compound, a crystal structure would definitively confirm the substitution pattern and reveal the conformation of the acyl chloride group relative to the aromatic ring. However, this technique is contingent upon the ability to grow a single crystal of sufficient quality, which can be a significant challenge. To date, no crystal structure for this compound has been deposited in public databases.

Chromatographic and Hyphenated Techniques for Purity and Analysis

Chromatographic methods are vital for separating the target compound from starting materials, by-products, and other impurities, thereby allowing for an accurate assessment of its purity. When coupled with a detector like a mass spectrometer, these techniques become powerful tools for analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive hyphenated technique ideal for analyzing the purity of this compound and confirming its identity in complex mixtures. The compound would first pass through an LC column (typically a reversed-phase C18 column) where it is separated from any non-polar or more polar impurities. The eluent from the LC is then directed into the ion source of a mass spectrometer.

The mass spectrometer provides mass data for the components as they elute from the column. For this compound, the mass detector would confirm the presence of the compound by identifying its molecular weight and the characteristic isotopic pattern of the three chlorine atoms, as described in the mass spectrometry section. neu.edu.tr This method is particularly useful for monitoring reaction progress and for quality control of the final product, ensuring it meets the required purity specifications for subsequent synthetic steps.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

Detailed Research Findings: In a typical GC-MS analysis, the compound would be introduced into the GC system, where it is vaporized and separated from other components in a mixture as it travels through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. For chlorinated compounds, a low-bleed, mid-polarity column, such as a VF-5ms, is often employed. researchgate.net The temperature program is optimized to ensure good resolution and peak shape, starting at a lower temperature and ramping up to elute the compound. researchgate.net

Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, typically operating under electron ionization (EI). The high energy of EI (commonly 70 eV) causes the molecule to fragment in a reproducible pattern, creating a unique mass spectrum that serves as a chemical fingerprint. For this compound, the mass spectrometer would detect the molecular ion and its characteristic isotopic pattern. Due to the presence of three chlorine atoms, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) based on the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org This isotopic signature is a powerful tool for confirming the presence and number of chlorine atoms in the molecule. libretexts.org

For quantitative analysis, the method can be highly sensitive, with limits of quantitation reaching the microgram-per-kilogram (µg/kg) level, often using a deuterated internal standard for improved accuracy. nih.gov In some cases, derivatization may be employed to improve chromatographic behavior or sensitivity, such as reacting the acid chloride with an alcohol like 1-propanol. rsc.org

Table 1: Illustrative GC-MS Parameters for this compound Analysis This table is based on typical methodologies for related chlorinated compounds.

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatograph | ||

| Column | VF-5ms (30m x 0.25mm, 0.25µm) researchgate.net | Provides good separation for semi-volatile chlorinated compounds. |

| Carrier Gas | Helium (99.999% purity) researchgate.net | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min researchgate.net | Optimal flow for column efficiency and MS interface. |

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |

| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |

| Oven Program | 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min researchgate.net | Separates compounds based on boiling points. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) researchgate.net | Creates reproducible fragmentation for library matching and identification. |

| Ionization Energy | 70 eV | Standard energy for creating extensive, comparable mass spectra. |

| Scan Range | m/z 40-400 | Covers the expected mass of the parent ion and its key fragments. |

| Source Temperature | 230 °C | Maintains ions in the gas phase and prevents contamination. |

| Key Ions to Monitor | Molecular Ion Cluster (m/z 209, 211, 213, 215) | Confirms the molecular weight and the presence of three chlorine atoms. |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high-resolution separation of capillary electrophoresis with the specific detection of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of charged species and offers an orthogonal separation mechanism to chromatography. youtube.com

Detailed Research Findings: While this compound is a neutral molecule, it is highly reactive, particularly with nucleophiles like water. In an aqueous-based buffer system used in CE, it would rapidly hydrolyze to its corresponding carboxylic acid, 2,3-dichloroisonicotinic acid. This resulting acid would exist as an anion in neutral or basic buffers, making it an ideal candidate for CE analysis.

The separation in CE is based on the analyte's charge-to-size ratio as it moves through a capillary under the influence of a high electric field. ukm.my This technique provides exceptionally high separation efficiency, often exceeding 100,000 theoretical plates, allowing for the resolution of closely related impurities. ukm.my Furthermore, CE-MS requires minimal sample volume, typically in the nanoliter range, making it a valuable tool for analyzing precious or limited samples. wikipedia.org

The coupling of CE to MS is most commonly achieved via an electrospray ionization (ESI) interface, which is well-suited for ionizing polar, charged molecules eluting from the capillary. wikipedia.org A sheath liquid is often used to provide a stable electrical connection and optimize the spray conditions for robust ionization. youtube.com The mass spectrometer provides definitive identification based on the accurate mass of the deprotonated molecule, [M-H]⁻, and can be used for sensitive quantification. nih.gov The combination of migration time from CE and the mass-to-charge ratio from MS provides two dimensions of confirmation for the analyte's identity. ceu.es

Table 2: Hypothetical CE-MS Parameters for Analysis of 2,3-Dichloroisonicotinic Acid (Hydrolysis Product)

| Parameter | Setting | Purpose |

|---|---|---|

| Capillary Electrophoresis | ||

| Capillary | Fused-silica, 50 µm i.d., 60 cm length | Standard capillary for high-efficiency separations. |

| Background Electrolyte (BGE) | 25 mM Ammonium (B1175870) Acetate in Water, pH 8.0 | Volatile buffer compatible with MS, ensures the analyte is deprotonated (anionic). |

| Separation Voltage | -25 kV | Drives the migration of anions toward the detector (anode). |

| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, precise plug of the sample into the capillary. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Gentle ionization suitable for polar, charged molecules; detects anions. |

| Sheath Liquid | 50:50 Isopropanol:Water + 0.1% Ammonium Hydroxide | Stabilizes the electrospray and maintains electrical contact. |

| Sheath Flow Rate | 3 µL/min | Optimized to support stable ionization without excessive dilution. |

| Drying Gas Temp. | 300 °C | Aids in desolvation of the ESI droplets. |

| Capillary Voltage | 3500 V | Potential difference to generate the electrospray. |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) of [M-H]⁻ at m/z 190 | Full scan for identification or SIM for enhanced quantitative sensitivity. |

Microanalytical Techniques for Limited Sample Amounts

In many research contexts, such as natural product isolation or metabolite identification, the amount of available sample is exceedingly small. In these scenarios, specialized microanalytical techniques are indispensable for obtaining comprehensive structural information from sub-milligram quantities of material.

Microcryoprobe NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation. When sample quantity is the limiting factor, Microcryoprobe NMR technology offers a solution by providing an extraordinary increase in sensitivity.

Detailed Research Findings: A MicroCryoProbe is an NMR probe equipped with cooled electronics and a miniaturized coil, which dramatically reduces thermal noise and boosts the signal-to-noise ratio. bruker.com For a given sample amount, a 1.7 mm TCI MicroCryoProbe can provide a sensitivity gain of up to 14-fold compared to a conventional 5 mm NMR probe. bruker.com This leap in sensitivity translates into a massive reduction in required experiment time, by a factor of over 200 in some cases, or alternatively, allows for the analysis of much smaller sample masses. bruker.com

For this compound, this technology would enable the acquisition of a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) on a sample of just a few micrograms. Such an analysis would be sufficient to unambiguously determine its constitution and verify the substitution pattern on the pyridine ring, a feat that would be impossible with standard instrumentation on such a limited amount of sample. bruker.com

Table 3: Comparison of Standard vs. Microcryoprobe NMR for a Hypothetical 10 µg Sample

| Experiment | Standard 5mm Probe | 1.7 mm MicroCryoProbe™ bruker.com | Advantage |

|---|---|---|---|

| ¹H NMR | Very weak signal, long acquisition time (>12 hours) | Strong signal, rapid acquisition (< 5 minutes) | >200x time saving |

| ¹³C NMR | Signal likely undetectable | Detectable signal with overnight acquisition (~12 hours) | Enables ¹³C analysis |

| 2D HSQC | Not feasible | Feasible with extended acquisition (~24 hours) | Enables ¹H-¹³C correlation |

| Sample Mass Req. | > 1 mg | < 20 µg | >50x less sample required |

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are analytical techniques that measure the differential interaction of a molecule with left- and right-circularly polarized light. wiley.com These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror image.

Detailed Research Findings: The molecular structure of this compound possesses a plane of symmetry that runs through the pyridine ring and the carbonyl group. Due to this element of symmetry, the molecule is achiral. An achiral molecule does not have enantiomers and will not rotate plane-polarized light or absorb left- and right-circularly polarized light differently.

Therefore, chiroptical methods like Circular Dichroism are not applicable for the direct stereochemical analysis of this compound itself, as it will not produce a CD signal. These methods would, however, be essential for determining the stereochemistry of chiral products synthesized using this compound as a reagent or precursor. researchgate.net

Infrared Ion Spectroscopy (IRIS) for Isomeric Differentiation

Infrared Ion Spectroscopy (IRIS) is an advanced mass spectrometry-based technique that provides definitive structural information, making it exceptionally powerful for distinguishing between isomers. nih.gov It combines the mass-to-charge ratio selectivity of a mass spectrometer with the structural specificity of infrared spectroscopy. nih.gov

Detailed Research Findings: The analysis is performed by isolating an ion of a specific mass-to-charge ratio in an ion trap mass spectrometer. nih.gov The trapped ions are then irradiated with a tunable, high-intensity infrared laser. When the frequency of the laser matches a vibrational mode of the ion, the ion absorbs multiple photons, heats up, and eventually fragments. A plot of fragmentation intensity versus IR frequency generates a gas-phase IR spectrum unique to that ion's structure. nih.gov

This technique would be an ideal method to unambiguously differentiate this compound from its other positional isomers, such as 2,5-Dichloroisonicotinoyl chloride or 3,5-Dichloroisonicotinoyl chloride. While these isomers have the exact same mass and may produce similar fragmentation patterns in conventional MS/MS, their IR spectra are distinctly different due to the different vibrational modes associated with the C-Cl bond positions on the pyridine ring. By comparing the experimentally measured IRIS spectrum to computationally predicted IR spectra for all possible isomers, a definitive identification can be made. nih.gov This approach has been successfully used to distinguish regioisomeric drug metabolites and other closely related structures. nih.gov

Table 4: Application of IRIS for Isomeric Differentiation

| Isomer | Molecular Formula | m/z of [M]⁺˙ | Expected IRIS Outcome |

|---|---|---|---|

| This compound | C₆H₂Cl₃NO | 209 | Unique IR spectrum based on ortho-dichloro substitution pattern. |

| 2,5-Dichloroisonicotinoyl chloride | C₆H₂Cl₃NO | 209 | Different IR spectrum due to meta-dichloro arrangement. |

| 3,5-Dichloroisonicotinoyl chloride | C₆H₂Cl₃NO | 209 | Different IR spectrum due to alternative meta-dichloro arrangement. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for elucidating the electronic structure, reactivity, and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity